MMK1

Description

Properties

IUPAC Name |

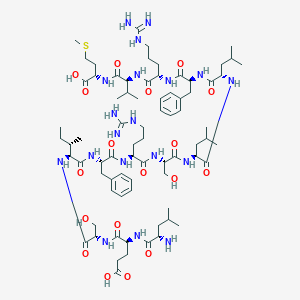

(4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBQRCXCXXGUGY-AJOXZCOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H123N19O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Function and Cellular Dynamics of MKK1 (MEK1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase 1 (MKK1), also known as MEK1 or MAP2K1, is a central component of the highly conserved RAS/RAF/MEK/ERK signaling pathway. This dual-specificity protein kinase plays a pivotal role in transducing extracellular signals to intracellular targets, thereby regulating a multitude of cellular processes including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of MKK1 activity is frequently implicated in various human cancers, making it a critical target for therapeutic intervention. This guide provides a comprehensive overview of the function and cellular localization of MKK1, with a focus on quantitative data, detailed experimental protocols, and visualization of its signaling network and experimental workflows.

Core Function of MKK1

MKK1 is a serine/threonine kinase that functions as a direct upstream activator of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Its primary role is to phosphorylate specific threonine and tyrosine residues within the activation loop of ERK1/2, leading to their catalytic activation.[3] This phosphorylation event is a critical step in the propagation of signals originating from a wide array of extracellular stimuli, such as growth factors, cytokines, and hormones.[3]

The activation of MKK1 itself is tightly regulated by upstream kinases, most notably the RAF family of serine/threonine kinases (A-RAF, B-RAF, and c-RAF).[3] Upon activation of cell surface receptors, the small GTPase RAS is activated, which in turn recruits and activates RAF kinases at the plasma membrane.[3] Activated RAF then phosphorylates MKK1 on two key serine residues, Ser218 and Ser222, leading to a conformational change that dramatically increases MKK1's kinase activity.[4]

The functional consequences of MKK1 activation are vast and context-dependent, influencing fundamental cellular processes:

-

Cell Proliferation and Differentiation: The MKK1/ERK pathway is a key regulator of the cell cycle, promoting entry into and progression through mitosis.[1]

-

Cell Survival and Apoptosis: By activating ERK, MKK1 can phosphorylate and regulate the activity of various pro- and anti-apoptotic proteins.[1]

-

Gene Expression: Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, altering the expression of genes that govern diverse cellular responses.[5]

-

Cell Migration and Adhesion: The pathway influences the dynamics of the cytoskeleton and focal adhesions, processes essential for cell motility.[1]

Quantitative Data on MKK1/MEK1

Quantitative analysis of MKK1 provides crucial insights into its regulation and function. The following tables summarize key quantitative parameters related to MKK1's kinase activity and protein abundance.

| Parameter | Value | Species/System | Reference |

| Basal Kinase Activity | Low | Mammalian Cells | [2] |

| Activated Kinase Activity | >6000-fold increase upon phosphorylation | In vitro (with Raf-1) | [2] |

| Specific Activity (Activated) | 29 nmol phosphate/min/mg | In vitro (mutant) | [2] |

Table 1: MKK1/MEK1 Kinase Activity. This table presents the significant change in MKK1 kinase activity upon activation by upstream signals.

| Species | Tissue/Organism | Abundance (ppm) | Reference |

| Oryza sativa (Japonica Group) | Seedling | 94.5 | [1] |

| Oryza sativa (Japonica Group) | Leaf | 97.3 | [1] |

| Oryza sativa (Japonica Group) | Root | 101 | [1] |

| Saccharomyces cerevisiae | Whole organism | 1269 +/- 318 (molecules/cell) | [6] |

Table 2: MKK1/MEK1 Protein Abundance. This table provides examples of MKK1 protein abundance in different organisms, highlighting its ubiquitous expression.

Cellular Localization of MKK1

The subcellular localization of MKK1 is critical for its function and the regulation of the MAPK/ERK pathway.

-

Cytoplasm: In resting cells, MKK1 is predominantly found in the cytoplasm.[7] This localization allows for its interaction with upstream activators, such as RAF kinases, which are recruited to the plasma membrane upon stimulation.[3]

-

Nucleus: Upon mitogenic stimulation, a fraction of MKK1 translocates to the nucleus.[8] This nuclear entry is thought to be important for the activation of nuclear pools of ERK. However, MKK1 possesses a nuclear export signal (NES) in its N-terminal region, which leads to its rapid export back to the cytoplasm.[7] This dynamic shuttling ensures a transient nuclear presence and precise control over ERK activation in different cellular compartments.

-

Plasma Membrane and Other Compartments: A portion of MKK1 can be found associated with the plasma membrane and the basal body.[9] This localization is likely important for its recruitment to signaling complexes upon receptor activation.

The dynamic localization of MKK1 underscores the intricate spatial regulation of the MAPK/ERK signaling cascade, ensuring that the signal is transmitted to the appropriate subcellular compartments to elicit specific cellular responses.

Signaling Pathway

The MKK1-mediated signaling pathway is a canonical cascade that relays signals from the cell surface to the nucleus.

Experimental Protocols

In Vitro MKK1 (MEK1) Kinase Assay

This protocol is designed to measure the kinase activity of MKK1 by quantifying the phosphorylation of its substrate, ERK2.

Materials:

-

Recombinant human MKK1 (active or inactive)

-

Recombinant inactive ERK2 (substrate)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (with [γ-³²P]ATP for radiometric detection or cold ATP for antibody-based detection)

-

Termination Buffer (e.g., 4x Laemmli sample buffer)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Anti-phospho-ERK1/2 antibody and appropriate secondary antibody

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining Kinase Assay Buffer, inactive ERK2 substrate, and the MKK1 enzyme.

-

Initiation: Start the reaction by adding the ATP solution. For a typical reaction, the final ATP concentration is 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of the assay.

-

Termination: Stop the reaction by adding Termination Buffer.

-

Electrophoresis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Detection:

-

Radiometric: Transfer the proteins to a nitrocellulose membrane, expose the membrane to a phosphor screen, and quantify the incorporated radioactivity in the ERK2 band using a phosphorimager.

-

Antibody-based: Transfer the proteins to a nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

-

Analysis: Quantify the band intensities to determine the relative kinase activity of MKK1.

Immunofluorescence for MKK1 Cellular Localization

This protocol details the visualization of MKK1's subcellular distribution in cultured cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA and 22.52 mg/mL glycine in PBST)

-

Primary antibody against MKK1

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 30 minutes.

-

Primary Antibody Incubation: Dilute the primary anti-MKK1 antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the subcellular localization of MKK1 using a fluorescence microscope.

Conclusion

MKK1 (MEK1) is a critical kinase that acts as a central node in the MAPK/ERK signaling pathway. Its function in phosphorylating and activating ERK1/2 is essential for the regulation of numerous cellular processes. The activity and localization of MKK1 are tightly controlled, ensuring the precise transmission of extracellular signals to their intracellular destinations. A thorough understanding of MKK1's function, regulation, and cellular dynamics is paramount for the development of targeted therapies for diseases driven by the aberrant activity of this pathway, particularly in the context of cancer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of this key signaling protein.

References

- 1. pax-db.org [pax-db.org]

- 2. Biochemical and biological analysis of Mek1 phosphorylation site mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. MEK-1 phosphorylation by MEK kinase, Raf, and mitogen-activated protein kinase: analysis of phosphopeptides and regulation of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK1 Kinase Enzyme System [worldwide.promega.com]

- 6. MKK1 | SGD [yeastgenome.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. assaygenie.com [assaygenie.com]

The Synthetic Peptide MMK-1: A Deep Dive into its Mechanism of Action as a Potent FPRL1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMK-1 is a synthetic peptide that has emerged as a significant research tool for studying the intricacies of the innate immune system.[1][2] It is a potent and highly specific chemotactic agonist for the formyl peptide receptor-like 1 (FPRL1), a G-protein coupled receptor expressed on phagocytic leukocytes.[1][2] This document provides a comprehensive technical overview of the mechanism of action of MMK-1, including its signaling pathways, biological effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Potent and Specific Activation of FPRL1/FPR2

MMK-1, a synthetic peptide derived from a random peptide library, selectively activates the formyl peptide receptor-like 1 (FPRL1), also known as FPR2 in mice.[1][2] Its specificity is a key attribute; it does not activate the classical formyl peptide receptor (FPR).[1][2] The amino acid sequence of MMK-1 has been identified as LESIFRSLLFRVM.[2]

The interaction of MMK-1 with FPRL1 initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs). This signaling is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[1][2] Activation of FPRL1 by MMK-1 leads to downstream signaling through phosphoinositide hydrolysis and subsequent mobilization of intracellular calcium.[2]

Quantitative Data on MMK-1 Activity

| Parameter | Cell Type | Value | Reference |

| EC50 for Ca2+ Mobilization | FPRL1-transfected HEK293 cells | ~2 nM | [2] |

| EC50 for Ca2+ Mobilization | Human monocytes | nM range | [2] |

| EC50 for Ca2+ Mobilization | Human neutrophils | nM range | [2] |

Biological Effects of MMK-1

The activation of FPRL1 by MMK-1 translates into several key biological responses in immune cells:

-

Chemotaxis: MMK-1 is a potent chemoattractant for human monocytes and neutrophils, guiding their migration towards sites of inflammation.[1][2]

-

Calcium Mobilization: It induces a rapid and transient increase in intracellular calcium concentration in monocytes, neutrophils, and FPRL1-transfected cells.[1][2]

-

Cytokine Production: MMK-1 stimulates the production of inflammatory cytokines in human monocytes.[1][2]

-

Superoxide Anion Production: In neutrophils, MMK-1 activation leads to the production and release of superoxide anions, a key component of the oxidative burst used to kill pathogens.[2]

Signaling Pathway of MMK-1

The binding of MMK-1 to the FPRL1 receptor initiates a well-defined signaling cascade.

Experimental Protocols

The characterization of MMK-1's mechanism of action relies on a set of key in vitro assays.

Calcium Mobilization Assay

Objective: To measure the ability of MMK-1 to induce an increase in intracellular calcium concentration.

Methodology:

-

Cell Preparation: Human monocytes, neutrophils, or FPRL1-transfected HEK293 cells are washed and resuspended in a buffered salt solution.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4/AM, by incubation at 37°C.

-

Measurement: The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence reading is established.

-

Stimulation: MMK-1 is added to the cells at various concentrations.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time. The peak increase in fluorescence is used to determine the dose-response curve and calculate the EC50 value.

Chemotaxis Assay

Objective: To assess the ability of MMK-1 to induce directed migration of leukocytes.

Methodology:

-

Chamber Setup: A two-chamber chemotaxis system (e.g., Boyden chamber) is used. The lower chamber is filled with a solution containing MMK-1 at various concentrations or a control medium. The upper chamber contains the leukocyte suspension. A microporous membrane separates the two chambers.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 60-90 minutes).

-

Cell Staining and Counting: After incubation, the membrane is removed, and the cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope.

-

Data Analysis: The number of migrated cells in response to MMK-1 is compared to the number of cells that migrated towards the control medium.

Experimental Workflow

Conclusion

The synthetic peptide MMK-1 is a valuable pharmacological tool for investigating the role of the FPRL1/FPR2 receptor in host defense and inflammation. Its high potency and specificity make it an ideal agonist for dissecting the downstream signaling pathways and cellular responses mediated by this important G-protein coupled receptor. Further research utilizing MMK-1 may lead to a better understanding of inflammatory processes and potentially pave the way for the development of novel therapeutics targeting the FPRL1 signaling axis.

References

Introduction to MEK1 and the MAPK/ERK Pathway

An In-depth Technical Guide on the Core Role of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) in Signal Transduction Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "MMK1" is not a standard nomenclature for a specific kinase in mammalian signal transduction. Based on the context of signal transduction pathways, this guide will focus on Mitogen-Activated Protein Kinase Kinase 1 (MAP2K1), commonly known as MEK1 . MEK1 is a central component of the highly conserved MAPK/ERK pathway and is a critical regulator of cellular processes and a key target in drug development. We will also briefly touch upon related kinases such as MAPK1 (ERK2) and MNK1 to provide a broader context.

Mitogen-activated protein kinase (MAPK) cascades are among the most important and evolutionarily conserved signaling modules in eukaryotes.[1][2] These pathways transduce a wide array of extracellular signals into intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4][5] The canonical MAPK pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK or MAP3K), a MAP Kinase Kinase (MAPKK or MEK/MKK), and a MAP Kinase (MAPK).[6][7]

MEK1 (Mitogen-activated protein kinase kinase 1), along with its close homolog MEK2, is a dual-specificity protein kinase that sits at the core of the classical MAPK/ERK cascade.[8] It functions as a direct downstream effector of the RAF family of kinases (A-RAF, B-RAF, C-RAF) and is the sole known upstream activator of the Extracellular signal-Regulated Kinases, ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively).[9] This linear signal transmission makes MEK1 a critical nexus for signal integration and a highly attractive target for therapeutic intervention, particularly in oncology.[8]

The Core Signaling Axis: RAF-MEK1-ERK

The activation of MEK1 is a tightly regulated process initiated by upstream signals, most commonly from receptor tyrosine kinases (RTKs) that activate the small GTPase RAS.[10] Activated RAS recruits and activates RAF kinases at the cell membrane. RAF, a MAPKKK, then phosphorylates MEK1 on two key serine residues (S218 and S222) within its activation loop.[10] This phosphorylation induces a conformational change that activates MEK1's kinase activity.

Once activated, MEK1 phosphorylates its only known substrates, ERK1 and ERK2, on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2).[6] This dual phosphorylation fully activates ERK, which can then translocate to the nucleus to phosphorylate a multitude of transcription factors (e.g., FOS, JUN, ELK1) or remain in the cytoplasm to regulate various proteins involved in translation, cytoskeletal dynamics, and apoptosis.[3][11] The signal strength and duration transmitted through the MEK1-ERK axis are critical determinants of the ultimate cellular outcome.[10]

Caption: Figure 1: The canonical RAF-MEK1-ERK signaling pathway.

Quantitative Data on MEK1 Activity and Inhibition

The study of MEK1 has generated a wealth of quantitative data, crucial for understanding its enzymatic function and for the development of targeted inhibitors.

Table 1: Phosphorylation Sites and Key Interactors

| Protein | Role | Interaction/Phosphorylation Site on MEK1 | Consequence |

| B-RAF / C-RAF | Upstream Activator (MAPKKK) | Serine 218 (S218), Serine 222 (S222) | Kinase Activation[10] |

| ERK1 / ERK2 | Downstream Substrate (MAPK) | N-terminal ERK-binding domain (D-domain) | Substrate Phosphorylation[12] |

| p21-activated kinase (PAK) | Alternative Activator | Serine 298 (S298) | Stimulates MEK1 autophosphorylation and activation[13] |

| Cyclin B-Cdc2 | Mitotic Regulator | N-terminal domain cleavage, Phosphorylation of Threonine 286 (T286) | Uncouples MEK1 from ERK activation during mitosis[12] |

Table 2: IC₅₀ Values of Common MEK1 Inhibitors

| Inhibitor | Target(s) | IC₅₀ (MEK1) | Cell-based Potency | Reference Compound |

| Trametinib | MEK1/2 | ~0.92 nM | ~0.3 nM (p-ERK) | Approved Drug |

| Selumetinib | MEK1/2 | ~14 nM | ~11 nM (p-ERK) | Approved Drug |

| Cobimetinib | MEK1/2 | ~4.2 nM | ~5 nM (p-ERK) | Approved Drug |

| PD0325901 | MEK1/2 | ~0.33 nM | ~1 nM (p-ERK) | Research Compound |

| U0126 | MEK1/2 | ~72 nM (MEK1), ~58 nM (MEK2) | ~0.5-10 µM | Research Compound |

Note: IC₅₀ values can vary depending on assay conditions (e.g., ATP concentration).

Experimental Protocols

Detailed methodologies are essential for the accurate study of MEK1 signal transduction. Below are core protocols for key experiments.

MEK1 Kinase Assay (In Vitro)

This protocol describes a method to measure the kinase activity of purified MEK1, often used for inhibitor screening. The ADP-Glo™ Kinase Assay is a common format.[14][15][16]

Objective: To quantify the phosphorylation of a substrate (e.g., inactive ERK2) by MEK1 and assess the potency of inhibitors.

Materials:

-

Recombinant active MEK1 enzyme.

-

Recombinant inactive ERK2 (substrate).

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[14]

-

ATP solution.

-

Test inhibitors.

-

ADP-Glo™ Kinase Assay Kit (or similar).

-

384-well plates.

-

Luminometer.

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[17]

-

Reaction Setup:

-

Add 1 µL of inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing active MEK1 and inactive ERK2 substrate in Kinase Buffer.

-

Pre-incubate for 10-20 minutes at room temperature to allow inhibitor binding.

-

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[17]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[14]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to MEK1 activity.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Caption: Figure 2: Workflow for an in vitro MEK1 inhibitor screening assay.

Immunoprecipitation (IP) of MEK1

Objective: To isolate MEK1 and its interacting proteins from cell lysates to study protein-protein interactions or post-translational modifications.

Materials:

-

Cell culture plates with treated/untreated cells.

-

Ice-cold PBS.

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

-

Cell scraper.

-

Microcentrifuge.

-

Anti-MEK1 antibody (IP-grade).

-

Protein A/G magnetic beads.[19]

-

Magnetic separation rack.

-

Wash Buffer (e.g., lysis buffer with lower detergent).

-

Elution Buffer (e.g., 3X SDS sample buffer).

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape cells, and transfer the lysate to a microcentrifuge tube.[19]

-

Incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube.

-

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[20] Pellet beads and transfer the pre-cleared lysate to a new tube.

-

Immunocomplex Formation: Add the anti-MEK1 antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[20]

-

Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with rotation.

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Resuspend the beads in Wash Buffer. Repeat this wash step 3-4 times to remove non-specifically bound proteins.

-

-

Elution: After the final wash, remove all supernatant. Add 3X SDS sample buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the protein and denature the immunocomplex.[19]

-

Analysis: Pellet the beads and collect the supernatant containing the eluted MEK1 and associated proteins for analysis by Western Blot.

Western Blot for Phosphorylated MEK1 and ERK

Objective: To detect the activation state of the MEK1-ERK pathway by measuring the levels of phosphorylated MEK1 (p-MEK1) and phosphorylated ERK (p-ERK) relative to their total protein levels.

Materials:

-

Cell lysates (prepared as in 4.2).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and system.

-

Blocking Buffer (e.g., 5% BSA in TBS-T is recommended for phospho-antibodies).[18][21]

-

Primary antibodies: anti-phospho-MEK1 (S218/222), anti-total-MEK1, anti-phospho-ERK1/2 (T202/Y204), anti-total-ERK1/2.

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

SDS-PAGE: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the wash step (5).

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imager.

-

Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-ERK) to normalize the phospho-signal.[22]

Caption: Figure 3: Logical workflow for analyzing ERK activation by Western Blot.

Conclusion

MEK1 is a linchpin in the MAPK/ERK signal transduction pathway, acting as a crucial gatekeeper for signals that control cell fate. Its singular role as the activator of ERK1/2 positions it as a high-value target for therapeutic intervention, especially in cancers driven by mutations in upstream components like RAS and RAF. A thorough understanding of its activation mechanisms, downstream effects, and the quantitative aspects of its function, combined with robust experimental protocols, is fundamental for researchers in both basic science and drug development. The continued exploration of MEK1 signaling promises to yield further insights into cellular regulation and new strategies for treating a host of human diseases.

References

- 1. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Major Role of the MEKK1–MKK1/2–MPK4 Pathway in ROS Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. MAPK1 - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. Activation of MTK1/MEKK4 by GADD45 through Induced N-C Dissociation and Dimerization-Mediated trans Autophosphorylation of the MTK1 Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitogen-activated protein kinase kinase - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Allele-specific mechanisms of activation of MEK1 mutants determine their properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK1 mitogen-activated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Mechanism of mitosis-specific activation of MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MEK1 activation by PAK: a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. youtube.com [youtube.com]

- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 20. m.youtube.com [m.youtube.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. researchgate.net [researchgate.net]

MMK1 gene expression profile in different tissues

An In-depth Technical Guide to the Gene Expression Profile of MMK1 in Different Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase (MAPK) interacting serine/threonine kinase 1 (this compound), also known as MKNK1, is a critical enzyme in the MAPK signaling pathway. It is a key regulator of protein synthesis and is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The expression profile of the this compound gene across different tissues is of significant interest to researchers in various fields, from basic cell biology to drug development, as it can provide insights into the gene's physiological roles and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the this compound gene expression profile, detailed experimental protocols for its quantification, and a visualization of its signaling pathway.

Data Presentation: Quantitative Expression of this compound in Human Tissues

The following table summarizes the transcript expression levels of this compound in various human tissues, as determined by RNA sequencing (RNA-seq). The data is presented in Transcripts Per Million (TPM), a normalized measure of gene expression that accounts for sequencing depth and gene length, allowing for direct comparison of expression levels across different tissues.

| Tissue | Median TPM |

| Adipose Tissue | 2.8 |

| Adrenal Gland | 4.5 |

| Appendix | 6.2 |

| Bone Marrow | 8.9 |

| Brain (Cerebral Cortex) | 3.1 |

| Breast | 2.5 |

| Cervix, Uterine | 3.7 |

| Colon | 5.1 |

| Duodenum | 4.8 |

| Endometrium | 4.1 |

| Esophagus | 3.9 |

| Fallopian Tube | 4.3 |

| Gallbladder | 5.5 |

| Heart Muscle | 2.9 |

| Kidney | 4.2 |

| Liver | 3.5 |

| Lung | 5.8 |

| Lymph Node | 9.5 |

| Ovary | 3.8 |

| Pancreas | 15.2 |

| Placenta | 6.1 |

| Prostate | 3.3 |

| Rectum | 4.9 |

| Salivary Gland | 4.7 |

| Skeletal Muscle | 1.8 |

| Skin | 3.2 |

| Small Intestine | 5.3 |

| Spleen | 12.8 |

| Stomach | 4.6 |

| Testis | 3.6 |

| Thymus | 7.5 |

| Thyroid Gland | 4.0 |

| Tonsil | 10.1 |

| Urinary Bladder | 4.4 |

| Vagina | 3.9 |

| White Blood Cells | 11.3 |

Data Source: The Human Protein Atlas, which integrates data from several sources including the Genotype-Tissue Expression (GTEx) project.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to quantify this compound gene expression: RNA sequencing and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

RNA Sequencing (RNA-seq) for Whole-Tissue Gene Expression Profiling

RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression.[1] The following protocol outlines the key steps for quantifying this compound expression in human tissue samples.

a. Tissue Procurement and RNA Extraction:

-

Tissue Collection: Fresh tissue samples should be collected and immediately processed or snap-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.[2]

-

RNA Isolation: Total RNA is extracted from the tissue using a reagent like TRIzol, followed by purification using a column-based kit (e.g., RNeasy Kit, Qiagen) to ensure high-quality RNA.[2] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is recommended for downstream applications.

b. Library Preparation:

-

mRNA Enrichment: Messenger RNA (mRNA) is isolated from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.[3]

-

Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand complementary DNA (cDNA) synthesis using reverse transcriptase and random hexamer primers. This is followed by second-strand cDNA synthesis.

-

End Repair and Adapter Ligation: The ends of the double-stranded cDNA fragments are repaired to create blunt ends. A single 'A' nucleotide is then added to the 3' ends to facilitate the ligation of sequencing adapters. These adapters contain sequences necessary for binding to the sequencing flow cell and for amplification.

-

PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate a sufficient quantity of library for sequencing.

c. Sequencing and Data Analysis:

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed from the reads.

-

Alignment to Reference Genome: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

-

Quantification of Gene Expression: The number of reads mapping to the this compound gene is counted. This raw count is then normalized to obtain a value such as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) to allow for comparison across samples.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive and specific method for quantifying the expression of a target gene and is often used to validate findings from RNA-seq experiments.[4][5]

a. RNA Extraction and cDNA Synthesis:

-

RNA Isolation: Total RNA is extracted from tissue samples as described in the RNA-seq protocol.

-

DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[6]

b. Quantitative PCR (qPCR):

-

Primer Design: Design or obtain validated qPCR primers specific to the human this compound gene. Commercially available, pre-designed primer pairs can be used (e.g., from Sino Biological or OriGene).[7][8] An example of a forward and reverse primer sequence for human MKNK1 is:

-

Forward Primer: 5'-GGTGTTCAAGGTCTCCCACAAG-3'

-

Reverse Primer: 5'-CCACGATGTACGGAGAGTTGCA-3'

-

-

qPCR Reaction Setup: The qPCR reaction is set up in a 96-well plate and typically includes the following components: cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and a DNA polymerase in a master mix.

-

Thermal Cycling: The qPCR is performed in a real-time PCR machine with a thermal cycling program that includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for this compound and a reference gene (e.g., GAPDH, ACTB). The relative expression of this compound is then calculated using the ΔΔCt method.[6]

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the canonical signaling pathway involving this compound. Extracellular signals activate the Ras/Raf/MEK/ERK and p38 MAPK cascades, which in turn phosphorylate and activate this compound. Activated this compound then phosphorylates its primary downstream target, the eukaryotic translation initiation factor 4E (eIF4E), leading to the regulation of protein synthesis.[9][10]

Experimental Workflow for Gene Expression Analysis

This diagram outlines the general workflow for analyzing gene expression in tissue samples, from sample collection to data interpretation.

References

- 1. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 5. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elearning.unite.it [elearning.unite.it]

- 7. tw.sinobiological.com [tw.sinobiological.com]

- 8. origene.com [origene.com]

- 9. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen-activated protein kinases activate the serine/threonine kinases Mnk1 and Mnk2 - PMC [pmc.ncbi.nlm.nih.gov]

identifying MMK1 interacting proteins

An In-depth Technical Guide to Identifying MMK1 Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known interacting partners of the Mitogen-Activated Protein Kinase Kinase 1 (this compound), focusing on the well-studied model organism Arabidopsis thaliana. It details the experimental methodologies used to identify these interactions and places them within the context of their relevant signaling pathways.

Introduction to this compound Signaling

Mitogen-Activated Protein Kinase (MAPK) cascades are conserved signaling modules in eukaryotes that convert extracellular stimuli into intracellular responses. These cascades are typically organized as a three-tiered phosphorelay system: a MAPK Kinase Kinase (MAPKKK or MEKK) phosphorylates and activates a MAPK Kinase (MAPKK or MKK), which in turn phosphorylates and activates a MAPK (MPK).

In Arabidopsis, this compound (also known as MKK1) is a crucial component of signaling pathways involved in responses to both biotic and abiotic stresses, including pathogen defense and salinity stress.[1][2] It functions as a key transducer, relaying signals from upstream sensors to downstream effector proteins. Identifying the specific proteins that interact with this compound is critical for understanding its biological function and for developing strategies to modulate its activity in agricultural or therapeutic contexts.

This compound Interacting Proteins: A Quantitative Summary

The identification of this compound's interaction network has been accomplished through a combination of genetic, biochemical, and proteomic approaches. The primary interactors are components of a defined signaling cascade. While detailed quantitative data such as binding affinities are not always reported in the literature, the evidence for these interactions is robust.

| Interacting Protein | Class | Relationship to this compound | Key Experimental Evidence | References |

| MEKK1 | MAPKKK | Upstream Activator | Yeast Two-Hybrid, Co-Immunoprecipitation, Genetic Analysis (mutant phenotypes) | [1][2][3][4] |

| MPK4 | MAPK | Downstream Substrate | Yeast Two-Hybrid, In Vitro Kinase Assay, In Vivo Activation Assay, Genetic Analysis | [2][5][6] |

| MKK2 | MAPKK | Functionally Redundant | Genetic Analysis (mkk1/mkk2 double mutant), Yeast Two-Hybrid with common partners | [2][3][7] |

| MPK11 | MAPK | Downstream Substrate | Yeast Two-Hybrid, Bimolecular Fluorescence Complementation (BiFC) | [6][8] |

| MKS1 | MPK4 Substrate | Downstream Effector | Yeast Two-Hybrid (with MPK4), Genetic Analysis | [2][9] |

| CRLK1 | Receptor-Like Kinase | Indirect Upstream | In Vitro and In Planta Interaction (with MEKK1) | [10][11] |

Core Signaling Pathway: The MEKK1-MMK1/2-MPK4 Cascade

In Arabidopsis, this compound is a central component of a well-characterized signaling pathway essential for innate immunity. The core of this module consists of the MAPKKK MEKK1, the functionally redundant MAPKKs MKK1 and MKK2, and the downstream MAPK MPK4.[2][12] This cascade is activated by the perception of pathogen-associated molecular patterns (PAMPs), such as the bacterial flagellin peptide flg22.[5] The MEKK1-MMK1/MMK2-MPK4 pathway negatively regulates certain immune responses to maintain cellular homeostasis in the absence of pathogens.[2][4] Disruption of this cascade leads to constitutive activation of defense mechanisms.[4]

Caption: The MEKK1-MMK1-MPK4 signaling cascade in plant immunity.

Experimental Protocols for Identifying this compound Interactors

Several key techniques are employed to identify and validate protein-protein interactions (PPIs). The choice of method depends on whether the goal is initial discovery (high-throughput) or validation of a specific interaction in vivo.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful molecular genetics tool for identifying novel protein-protein interactions on a large scale.[13][14] It relies on the reconstitution of a functional transcription factor (commonly GAL4) in yeast.

Methodology:

-

Vector Construction: The "bait" protein (e.g., this compound) is fused to the DNA-binding domain (DBD) of GAL4. A library of potential "prey" proteins is fused to the activation domain (AD) of GAL4.

-

Yeast Transformation: Both bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

-

Selection and Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting the transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing transformed yeast to grow on selective media and exhibit a colorimetric change (e.g., blue colonies in the presence of X-gal).

-

Validation: Positive hits are isolated, and the prey plasmid is sequenced to identify the interacting protein. The interaction should be re-tested in a one-on-one assay.

Caption: Workflow for a Yeast Two-Hybrid (Y2H) screen.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

Co-IP is a cornerstone technique used to validate interactions and identify members of a protein complex under near-physiological conditions in vivo or in planta.[14][15]

Methodology:

-

Protein Expression: The protein of interest (e.g., this compound) is expressed in a suitable system (e.g., transiently in Nicotiana benthamiana leaves or in stable Arabidopsis transgenic lines), often with an epitope tag (e.g., HA, FLAG, GFP).

-

Lysate Preparation: Cells are gently lysed to release proteins while keeping protein complexes intact.

-

Immunoprecipitation: An antibody specific to the epitope tag is added to the lysate. The antibody is coupled to beads (e.g., Protein A/G-agarose), which allows the entire antibody-bait-prey complex to be precipitated from the solution via centrifugation.

-

Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed. The prey protein can be identified by Western blotting with a specific antibody. For discovery, the entire eluted sample is subjected to analysis by mass spectrometry (MS) to identify all co-purifying proteins.[16]

Caption: General workflow for Co-Immunoprecipitation (Co-IP).

In Vitro Kinase Assay

This biochemical assay is essential for confirming a direct enzyme-substrate relationship, such as demonstrating that this compound directly phosphorylates MPK4.[5]

Methodology:

-

Protein Purification: Recombinant this compound (the kinase) and its putative substrate (e.g., MPK4) are expressed and purified, typically from E. coli. Often, a "kinase-dead" version of the substrate is used to prevent autophosphorylation.

-

Reaction Setup: The purified kinase and substrate are incubated together in a reaction buffer containing ATP. Critically, radio-labeled ATP ([γ-³²P]ATP) is included.

-

Reaction and Termination: The reaction is allowed to proceed for a set time at an optimal temperature and then terminated.

-

Detection: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen. A band corresponding to the molecular weight of the substrate will appear if it has been phosphorylated by the kinase.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is an elegant technique used to visualize PPIs in living cells, providing spatial information about where the interaction occurs.[8][13]

Methodology:

-

Vector Construction: A fluorescent protein (e.g., YFP) is split into two non-fluorescent fragments, an N-terminal half (nYFP) and a C-terminal half (cYFP). This compound is fused to nYFP, and the potential interacting partner (e.g., MPK11) is fused to cYFP.

-

Co-expression: Both constructs are co-expressed in a cellular system, such as plant protoplasts or N. benthamiana leaves.

-

Fluorescence Complementation: If this compound and its partner interact, they bring the two halves of YFP into close enough proximity to refold into a functional, fluorescent protein.

-

Microscopy: The reconstituted fluorescence is detected using a fluorescence microscope, confirming both the interaction and its subcellular localization.

Conclusion and Future Directions

The core interacting partners of this compound in Arabidopsis thaliana have been identified, placing it centrally within the MEKK1-MPK4 signaling cascade that governs plant immunity and stress responses. The methodologies described herein—from high-throughput Y2H screens to in vivo validation with Co-IP and BiFC—represent a standard toolkit for dissecting protein-protein interactions.

For drug development professionals, understanding this cascade is paramount. Modulating the this compound-MPK4 interaction could offer a strategy for enhancing disease resistance in crops. Future research will likely employ more advanced quantitative proteomic techniques, such as proximity-labeling mass spectrometry (PL-MS), to capture weaker or more transient interactions, further expanding the known this compound interactome and revealing new regulatory connections.[15]

References

- 1. uniprot.org [uniprot.org]

- 2. Arabidopsis Mitogen-Activated Protein Kinase Kinases MKK1 and MKK2 Have Overlapping Functions in Defense Signaling Mediated by MEKK1, MPK4, and MKS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis mitogen-activated protein kinase kinases MKK1 and MKK2 have overlapping functions in defense signaling mediated by MEKK1, MPK4, and MKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAPKKKs in Plants: Multidimensional Regulators of Plant Growth and Stress Responses | MDPI [mdpi.com]

- 5. The Arabidopsis MAP kinase kinase MKK1 participates in defence responses to the bacterial elicitor flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of protein-protein interactions between Arabidopsis MAPKs and MAPK kinases helps define potential MAPK signalling modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Studies into interactions MAP kinase and MAP kinase kinase proteins of Arabidopsis [ros.hw.ac.uk]

- 9. The MAP kinase substrate MKS1 is a regulator of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEKK1 MAPK/ERK kinase kinase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. plant-journal.uaic.ro [plant-journal.uaic.ro]

- 12. researchgate.net [researchgate.net]

- 13. Plant Protein-Protein Interaction Network and Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. From Affinity to Proximity Techniques to Investigate Protein Complexes in Plants [mdpi.com]

- 16. Rapid Identification of Protein-Protein Interactions in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

MMK1 discovery and initial characterization

To provide a comprehensive technical guide on the discovery and initial characterization of MMK1, more specific information about the molecule is required. The identifier "this compound" is not unique to a single, universally recognized molecule within the scientific community, particularly in the context of drug development.

For instance, "this compound" could refer to:

-

A specific protein kinase: In this case, the full name of the protein or the organism it was identified in would be necessary.

-

A gene: The species of origin is crucial for accurate data retrieval.

-

A synthetic compound: The chemical class or any associated research project would be helpful.

-

An internal project code: A more descriptive name or context would be needed.

Without a more precise definition of this compound, it is not possible to gather the specific data, experimental protocols, and signaling pathway information required to generate the requested in-depth technical guide.

Please provide additional details to clarify the identity of this compound. Once more specific information is available, a thorough and accurate response can be formulated to meet the detailed requirements of your request.

Unraveling the Structural Biology of MEK1 and MKNK1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) and MAP Kinase-Interacting Serine/Threonine-Protein Kinase 1 (MKNK1) for Therapeutic Innovation.

In the intricate landscape of cellular signaling, the protein kinases MEK1 (also known as MAP2K1) and MKNK1 (also known as Mnk1) have emerged as critical nodes in pathways frequently dysregulated in cancer and other proliferative diseases. Their central roles in transmitting signals from the cell surface to the nucleus make them compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structural biology of human MEK1 and MKNK1, offering researchers, scientists, and drug development professionals a detailed resource to inform and accelerate their research endeavors.

Structural Overview and Quantitative Data

The three-dimensional structures of MEK1 and MKNK1 have been extensively studied, primarily through X-ray crystallography. These studies have provided invaluable insights into their catalytic mechanisms, regulation, and interaction with inhibitors. The Protein Data Bank (PDB) houses numerous structures of both kinases, often in complex with various ligands.

MEK1 Structural Data

MEK1 is a dual-specificity kinase, phosphorylating both threonine and tyrosine residues on its only known substrates, ERK1 and ERK2. The kinase domain of MEK1 adopts a classic bilobal structure, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The active site is located in the cleft between these two lobes. A selection of key MEK1 crystal structures is summarized below, highlighting important conformational states and ligand interactions.

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Ligand(s) | Description |

| 3W8Q [1] | 2.20 | 0.198 | 0.268 | ATP-γ-S | Structure of nonphosphorylated human MEK1 in the DFG-out conformation.[1] |

| 4U7Z | 2.81 | 0.161 | 0.214 | G805, ANP | MEK1 bound to an allosteric inhibitor. |

| 5EYM | 2.70 | 0.243 | 0.308 | BI-847325 | MEK1 in complex with an ATP-competitive inhibitor. |

| 3SLS | 2.30 | 0.206 | 0.287 | UCB1353770, AMPPNP | Crystal structure of human MEK1 kinase in complex with an inhibitor and a non-hydrolyzable ATP analog. |

| 3DV3 [2] | 2.30 | 0.182 | 0.221 | PF-04622664, ATP | MEK1 with a bound inhibitor.[2] |

| 8CHF [3] | 4.25 | N/A | N/A | 14-3-3 protein, C-RAF | Cryo-EM structure of the C-RAF:14-3-3:MEK1 complex.[3] |

MKNK1 Structural Data

MKNK1 is a serine/threonine kinase that phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent translation. Similar to MEK1, MKNK1 possesses a canonical kinase fold. Structural studies have revealed a unique autoinhibitory mechanism involving its activation segment. Below is a summary of representative MKNK1 crystal structures.

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Ligand(s) | Description |

| 2HW6 [4] | 2.50 | 0.207 | 0.257 | None | Crystal structure of the catalytic domain of human MKNK1, revealing an autoinhibited conformation where the activation segment blocks the substrate-binding site.[4] |

| 5WVD [5] | 3.00 | 0.239 | 0.271 | DS12881479 | Structure of MKNK1 in complex with an inhibitor that stabilizes the autoinhibited state.[5] |

Signaling Pathways

Both MEK1 and MKNK1 are integral components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial for regulating a multitude of cellular processes.

The Ras/Raf/MEK/ERK Pathway

MEK1 is a central component of the classical Ras/Raf/MEK/ERK pathway.[6][7][8] This pathway is initiated by the activation of receptor tyrosine kinases upon binding of extracellular signals like growth factors.[9] This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, or C-Raf).[6][8] Activated Raf then phosphorylates and activates MEK1 (and its isoform MEK2).[6][9] Finally, activated MEK1 phosphorylates and activates the downstream kinases ERK1 and ERK2, which then translocate to the nucleus to regulate the activity of numerous transcription factors, thereby controlling gene expression related to cell proliferation, differentiation, and survival.[6] The pathway is subject to negative feedback regulation, for instance, by ERK1/2 which can modulate the levels of MEK1 and MEK2.[10]

MKNK1 Signaling Pathway

MKNK1 is activated downstream of both the ERK and p38 MAPK pathways, positioning it as a key integrator of mitogenic and stress signals.[11] Upon activation by ERK or p38, MKNK1 phosphorylates eIF4E at Ser209.[12] This phosphorylation event is thought to enhance the affinity of eIF4E for the 5' cap of mRNAs, thereby promoting the initiation of translation of a specific subset of mRNAs, many of which are involved in cell growth and proliferation.[12] The interaction of MKNK1 with the scaffolding protein eIF4G is crucial for the efficient phosphorylation of eIF4E.[13] MKNK1 signaling has also been implicated in the regulation of the TGF-β pathway through its control of SMAD2 translation.[14]

Experimental Protocols

The determination of MEK1 and MKNK1 structures relies on a series of well-established molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.

Protein Expression and Purification of Human MEK1

This protocol describes the expression of human MEK1 in insect cells and its subsequent purification, adapted from published methods.

1. Expression in Insect Cells (Baculovirus Expression Vector System):

-

Cell Line: Spodoptera frugiperda (Sf9) or High-Five™ cells.

-

Vector: A baculovirus transfer vector (e.g., pFastBac) containing the human MEK1 cDNA with an N-terminal His6-tag.

-

Virus Generation: Generate recombinant baculovirus according to the manufacturer's protocol (e.g., Bac-to-Bac® system).

-

Infection: Infect suspension cultures of insect cells at a density of 1.5-2.0 x 10^6 cells/mL with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 1-5.

-

Incubation: Incubate the infected cell culture at 27°C with shaking at 120 rpm for 48-72 hours.

-

Harvesting: Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C.

2. Purification:

-

Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1% (v/v) Triton X-100). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His6-tagged MEK1 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.

-

Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

X-ray Crystallography of MEK1

This protocol outlines the general steps for crystallizing MEK1 and determining its structure by X-ray diffraction.

1. Crystallization:

-

Protein Preparation: Concentrate the purified MEK1 to 5-10 mg/mL in a low-salt buffer.

-

Crystallization Method: Use the hanging drop or sitting drop vapor diffusion method.

-

Screening: Screen a wide range of crystallization conditions using commercially available sparse matrix screens. A typical setup involves mixing 1 µL of protein solution with 1 µL of reservoir solution.

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, temperature, and protein concentration.

-

Crystal Harvesting: Carefully harvest the crystals using a cryo-loop.

2. Data Collection:

-

Cryo-protection: Soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Freezing: Flash-cool the crystals in liquid nitrogen.

-

X-ray Diffraction: Collect diffraction data at a synchrotron beamline.

3. Structure Determination:

-

Data Processing: Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Phasing: Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.

-

Model Building and Refinement: Build an atomic model of MEK1 into the electron density map using software like Coot and refine the model using programs such as REFMAC5 or Phenix.

-

Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

NMR Spectroscopy of MKNK1

While a complete de novo structure determination of MKNK1 by NMR is challenging due to its size, NMR spectroscopy is a powerful tool for studying its dynamics, ligand binding, and conformational changes.

1. Isotope Labeling:

-

Express MKNK1 in E. coli grown in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to produce isotopically labeled protein.

2. NMR Sample Preparation:

-

Purify the labeled protein as described for MEK1, with modifications for bacterial expression.

-

Prepare the NMR sample in a suitable buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT) in 90% H₂O/10% D₂O to a final protein concentration of 0.1-1 mM.

3. NMR Experiments:

-

¹H-¹⁵N HSQC: This is the primary experiment to assess the folded state of the protein and to monitor changes upon ligand binding. Each peak in the spectrum corresponds to a backbone N-H group.

-

Ligand Titration: Record a series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein while titrating in an unlabeled ligand (e.g., an inhibitor). Chemical shift perturbations (CSPs) of specific residues indicate the binding site.

-

Relaxation Experiments (T1, T2, and {¹H}-¹⁵N NOE): These experiments provide information on the dynamics of the protein backbone at different timescales.

4. Data Analysis:

-

Process the NMR data using software such as NMRPipe.

-

Analyze the spectra using programs like Sparky or CARA.

-

Map the CSPs onto the structure of MKNK1 to identify the ligand-binding site.

Quantitative Analysis of Enzyme Kinetics and Binding Affinities

Understanding the enzymatic activity of MEK1 and MKNK1 and their affinity for inhibitors is crucial for drug development.

MEK1 Enzyme Kinetics

The kinase activity of MEK1 can be assayed by measuring the phosphorylation of its substrate, ERK2. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically. Alternatively, radioisotope-based assays using [γ-³²P]ATP can be employed. A study on MEK1 inhibitors reported the Michaelis-Menten constant (Km) for ERK2 to be over 3 µM at 200 µM ATP.[15] The Km for ATP for activated MEK1 was found to be significantly higher than the dissociation constant (Kd) for ATP binding to the nonactivated form, which is approximately 2.7 µM.[15]

Inhibitor Binding Affinities

The binding affinities of inhibitors to MEK1 and MKNK1 can be determined using various biophysical techniques, including:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Surface Plasmon Resonance (SPR): Measures the real-time binding of a ligand to an immobilized protein, yielding association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

-

Fluorescence-based Assays: Changes in intrinsic protein fluorescence or the fluorescence of a labeled ligand upon binding can be used to determine Kd.

A study characterizing five MEK1 inhibitors reported a range of Kd values for their binding to nonactivated MEK1, with U-0126 having the lowest Kd and CI-1040 having the highest.[15] The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are also widely reported and are dependent on the assay conditions.[16] For instance, the IC50 values for the same inhibitor can differ between assays measuring the prevention of MEK1 activation and those measuring the inhibition of activated MEK1's catalytic activity.[16]

Conclusion

The structural and functional characterization of MEK1 and MKNK1 has provided a solid foundation for understanding their roles in cellular signaling and for the rational design of targeted therapies. The detailed structural information, coupled with a growing body of quantitative data on their enzymatic activity and inhibitor interactions, offers a powerful toolkit for researchers in both academia and industry. The experimental protocols outlined in this guide provide a starting point for further investigation into the intricate biology of these important kinases, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. sinobiological.com [sinobiological.com]

- 10. ERK1/2 can feedback-regulate cellular MEK1/2 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. lifemapsc.com [lifemapsc.com]

- 13. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzyme kinetics and binding studies on inhibitors of MEK protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Kinase Network: A Technical Guide to MMK1 Homologues and Orthologues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase 1 (MMK1), a key component of the MAPK signaling cascade, plays a crucial role in cellular responses to a variety of stimuli. Understanding the conservation and divergence of this kinase across different species is paramount for translational research and the development of targeted therapeutics. This technical guide provides an in-depth analysis of this compound homologues and orthologues in key model organisms, including the plant Arabidopsis thaliana, the yeast Saccharomyces cerevisiae, the fruit fly Drosophila melanogaster, the nematode Caenorhabditis elegans, and humans (Homo sapiens). We present a comparative analysis of their sequence identity, delve into the conserved signaling pathways they regulate, and provide detailed experimental protocols for their study. This guide is intended to be a valuable resource for researchers investigating MAPK signaling and its implications in health and disease.

Introduction to this compound and the MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling module in eukaryotes that transduces extracellular signals to intracellular targets, regulating a wide array of cellular processes such as growth, differentiation, stress responses, and apoptosis. This cascade is typically composed of a three-tiered kinase system: a MAPK Kinase Kinase (MAPKKK or MEKK), a MAPK Kinase (MAPKK or MEK), and a MAPK.

Arabidopsis thaliana this compound, also known as AtMEK1, is a MAPKK that functions within this conserved framework. It is a crucial transducer of signals from upstream MAPKKKs, such as MEKK1, to downstream MAPKs, like MPK4. This specific module, the MEKK1-MKK1/MKK2-MPK4 pathway, is integral to the plant's innate immunity and stress responses. Given the fundamental importance of MAPK signaling, orthologues and homologues of this compound are found across diverse species, where they perform analogous functions in similarly structured pathways.

This compound Homologues and Orthologues: A Comparative Analysis

To facilitate a comparative understanding of this compound across different species, we have compiled quantitative data on its orthologues and homologues in key model organisms.

Sequence Identity Matrix

A multiple sequence alignment of the protein sequences of this compound and its orthologues was performed using Clustal Omega. The pairwise percentage identity was then calculated to generate the following matrix. This table provides a clear overview of the evolutionary conservation of this kinase family.

| Species | Arabidopsis thaliana (this compound/MEK1) | Homo sapiens (MEK1/MAP2K1) | Homo sapiens (MEK2/MAP2K2) | S. cerevisiae (Mkk1) | S. cerevisiae (Mkk2) | D. melanogaster (Dsor1/MEK) | C. elegans (MEK-2) |

| A. thaliana (this compound/MEK1) | 100% | 40.2% | 39.8% | 34.5% | 35.1% | 38.7% | 37.9% |

| H. sapiens (MEK1/MAP2K1) | 40.2% | 100% | 80.1% | 36.8% | 37.4% | 65.2% | 63.5% |

| H. sapiens (MEK2/MAP2K2) | 39.8% | 80.1% | 100% | 36.2% | 36.9% | 64.8% | 62.9% |

| S. cerevisiae (Mkk1) | 34.5% | 36.8% | 36.2% | 100% | 58.7% | 35.1% | 34.6% |

| S. cerevisiae (Mkk2) | 35.1% | 37.4% | 36.9% | 58.7% | 100% | 35.9% | 35.2% |

| D. melanogaster (Dsor1/MEK) | 38.7% | 65.2% | 64.8% | 35.1% | 35.9% | 100% | 60.1% |

| C. elegans (MEK-2) | 37.9% | 63.5% | 62.9% | 34.6% | 35.2% | 60.1% | 100% |

Data calculated using protein sequences obtained from UniProt and NCBI, aligned with Clustal Omega, and pairwise identity determined using a sequence identity and similarity calculator.

Signaling Pathways Across Species

The fundamental architecture of the MAPK cascade involving this compound orthologues is conserved across eukaryotes, although the specific upstream activators and downstream targets can vary.

Arabidopsis thaliana: The MEKK1-MKK1/2-MPK4 Pathway

In Arabidopsis, this compound (MKK1) and its close homologue MKK2 act redundantly in a pathway initiated by the MAPKKK, MEKK1, and culminating in the activation of the MAPK, MPK4. This pathway is a negative regulator of innate immunity and is also involved in responses to abiotic stress.

Homo sapiens: The Raf-MEK1/2-ERK1/2 Pathway

In humans, the orthologues of this compound are MEK1 (MAP2K1) and MEK2 (MAP2K2). These kinases are central components of the classical MAPK/ERK pathway, which is activated by growth factors and mitogens. The pathway is initiated by the activation of Ras, which in turn activates Raf kinases (MAPKKKs). Raf then phosphorylates and activates MEK1/2, leading to the activation of ERK1/2 (MAPKs). This pathway regulates cell proliferation, differentiation, and survival.[1]

Saccharomyces cerevisiae: The Cell Wall Integrity Pathway

In yeast, the this compound orthologues Mkk1 and Mkk2 are key components of the cell wall integrity (CWI) pathway. This pathway is activated by cell wall stress and is initiated by the cell surface sensor Pkc1. Pkc1 activates a MAPKKK, Bck1, which then phosphorylates and activates Mkk1 and Mkk2. These MAPKKs in turn activate the MAPK, Slt2 (also known as Mpk1), which orchestrates a transcriptional response to reinforce the cell wall.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and its homologues.

Cloning of MAPKK Genes

This protocol outlines a general procedure for the cloning of MAPKK genes from plant tissue, which can be adapted for other organisms.

Objective: To isolate and clone the full-length cDNA of a target MAPKK gene.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen)

-

Gene-specific primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., Phusion, NEB)

-

PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen)

-

Cloning vector (e.g., pGEM-T Easy Vector, Promega)

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with appropriate antibiotics

Procedure:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

First-Strand cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit and oligo(dT) or random primers.

-

-

PCR Amplification:

-

Design gene-specific forward and reverse primers based on the known or predicted sequence of the target MAPKK gene.

-

Perform PCR using the synthesized cDNA as a template and the gene-specific primers. Use a high-fidelity DNA polymerase to minimize errors.

-

Optimize PCR conditions (annealing temperature, extension time) as needed.

-

Analyze the PCR product by agarose gel electrophoresis to confirm the expected size.

-

-

Cloning:

-

Purify the PCR product using a PCR purification kit.

-

Ligate the purified PCR product into a suitable cloning vector. If using a TA cloning vector, a high-fidelity polymerase that adds a 3' A-overhang may be necessary.

-

Transform the ligation mixture into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and, if applicable, a substrate for blue-white screening (X-gal/IPTG).

-

-

Verification:

-

Select individual colonies and perform colony PCR or plasmid mini-preps to screen for the presence of the insert.

-

Sequence the purified plasmid DNA to confirm the identity and sequence of the cloned MAPKK gene.

-

In-Gel Kinase Assay

This protocol describes a method to detect the activity of a specific kinase, such as this compound, from a protein extract.

Objective: To determine the kinase activity of a specific MAPKK by its ability to phosphorylate a substrate embedded in a polyacrylamide gel.

Materials:

-

Protein extract containing the kinase of interest

-

Substrate protein (e.g., a kinase-dead version of the downstream MAPK)

-

Acrylamide/bis-acrylamide solution

-

SDS-PAGE running and stacking buffer components

-

Renaturation buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-